

# The Discovery of Nigericin from Streptomyces hygroscopicus: A Technical Guide

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#### **Abstract**

**Nigericin**, a polyether ionophore antibiotic, was first isolated from the soil bacterium Streptomyces hygroscopicus in the 1950s.[1] Its unique structure and potent biological activities have since made it a valuable tool in biological research and a subject of interest for therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological mechanism of **nigericin**, with a focus on its interaction with cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for the scientific community.

#### Introduction

Streptomyces hygroscopicus, a Gram-positive bacterium found in soil, is a prolific producer of secondary metabolites with diverse biological activities.[2][3] One of the earliest and most significant discoveries from this organism was **nigericin**, a compound that belongs to the class of polyether ionophores.[1] Initially identified for its antibiotic properties, subsequent research revealed its potent ability to transport monovalent cations, such as potassium (K+) and protons (H+), across biological membranes.[1][4][5] This ionophoretic activity is the foundation for its broad spectrum of biological effects, including antibacterial, antifungal, antiviral, antimalarial, and anticancer activities.[1][3] A particularly well-studied effect of **nigericin** is its activation of the NLRP3 inflammasome, a key component of the innate immune system.[2][4]

## **Discovery and Initial Characterization**



**Nigericin** was first reported in 1951 by Harned and his colleagues from a then-unidentified Streptomyces species isolated from Nigerian soil.[6] The producing organism was later identified as Streptomyces hygroscopicus. The initial studies focused on its crystalline nature and antibiotic activity. However, the complex structure of **nigericin** remained unknown for nearly two decades until it was elucidated in 1968 by Steinrauf and his team using X-ray crystallography.

## **Physicochemical and Spectroscopic Data**

The structural elucidation of **nigericin** was a landmark achievement, revealing a complex polyether backbone with multiple chiral centers. The following tables summarize key quantitative data for **nigericin**.

Table 1: Physicochemical Properties of Nigericin

| Property          | Value             | Reference |
|-------------------|-------------------|-----------|
| Molecular Formula | C40H68O11         | [7]       |
| Molecular Weight  | 724.97 g/mol      | [7]       |
| Appearance        | Crystalline solid | [6]       |
| CAS Number        | 28380-24-7        |           |

Table 2: Mass Spectrometry Data for Nigericin

| Ionization Mode | Adduct                | Observed m/z | Reference |
|-----------------|-----------------------|--------------|-----------|
| ESI             | [M+Na] <sup>+</sup>   | 747.5        | [8]       |
| ESI             | [M+NH <sub>4</sub> ]+ | 770.541      | [9]       |

Table 3: 13C NMR Chemical Shifts of Nigericin

(Note: Specific assignments can vary slightly based on solvent and instrumentation. The following is a representative list of chemical shifts.)



| Chemical Shift (ppm) |
|----------------------|
| 172.96               |
| 163.71               |
| 148.35               |
| 130.56               |
| 130.53               |
| 129.78               |
| 129.69               |
| 127.72               |
| 127.57               |
| 122.74               |
| 122.18               |
| 114.33               |
| 28.63                |
| 22.03                |

(Data compiled from publicly available spectral databases)[7][10]

### **Experimental Protocols**

This section provides detailed methodologies for the fermentation, isolation, and purification of **nigericin** from Streptomyces hygroscopicus.

## Fermentation of Streptomyces hygroscopicus

 Strain and Culture Conditions: Streptomyces hygroscopicus (e.g., ATCC 29253) is grown on oatmeal agar slants for 10 days at 28°C to induce sporulation.[11] Spore suspensions are prepared in 10% (v/v) glycerol and stored at -20°C.[11]



- Inoculum Preparation: A thawed spore suspension (1 mL) is inoculated into 50 mL of a suitable seed medium (e.g., starch casein broth) in a 250-mL Erlenmeyer flask.[11] The culture is incubated at 28°C for 5 days with shaking at 150 rpm.[11]
- Production Medium: The production medium can be varied to optimize yield, with a common composition being (g/L): soybean meal, 20; D(+) mannose, 20; KH<sub>2</sub>PO<sub>4</sub>, 5, with the pH adjusted to 6.0.[11] Another optimized medium contains (g/L): starch, 40.52; soybean meal, 5.10; and phosphates, 2.21.[12]
- Fermentation: Each 250-mL Erlenmeyer flask containing 50 mL of production medium is inoculated with 3 mL of the seed culture.[11] The flasks are incubated at 25-28°C for 7-10 days with shaking at 150-200 rpm.[11][13]

#### **Isolation and Purification of Nigericin**

- Extraction: After fermentation, the whole culture broth is extracted with an equal volume of
  ethyl acetate by vigorous shaking for several hours.[12][14] The organic phase is separated
  from the mycelial debris by centrifugation.[12] The remaining mycelium can be further
  extracted with methanol.[12]
- Solvent Evaporation: The combined organic extracts are concentrated under reduced pressure to yield a crude extract.[13]
- Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel. A solvent gradient is used for elution, starting with a nonpolar solvent system and gradually increasing the polarity. A typical solvent system progression is as follows:
  - n-hexane:ethyl acetate (7:3)[12]
  - n-hexane:ethyl acetate (3:7)[12]
  - ethyl acetate:methanol (98:2)[12]
  - ethyl acetate:methanol (80:20)[12]
  - 100% methanol[12]



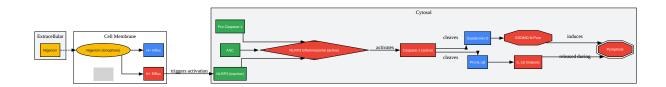
- Purity Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to identify those containing nigericin.
   [13]
- Crystallization: The purified **nigericin** fractions are combined, the solvent is evaporated, and the resulting solid is crystallized from a suitable solvent such as methanol or hexane to obtain pure **nigericin** crystals.[1]

# Signaling Pathways and Mechanism of Action

**Nigericin**'s primary mechanism of action is its ability to function as a K<sup>+</sup>/H<sup>+</sup> antiporter, disrupting cellular ion homeostasis.[4][5] This leads to a decrease in intracellular K<sup>+</sup> concentration, which is a key trigger for the activation of the NLRP3 inflammasome.[2][5]

#### **NLRP3 Inflammasome Activation and Pyroptosis**

The activation of the NLRP3 inflammasome is a central event in the innate immune response. **Nigericin** is a potent and widely used stimulus for studying this pathway.



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Caption: Nigericin-induced NLRP3 inflammasome activation and pyroptosis pathway.

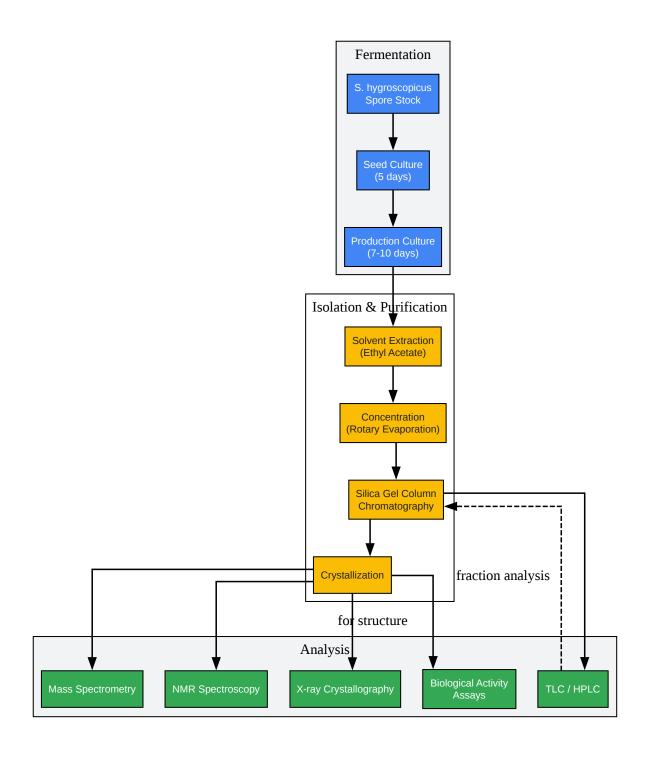


The process begins with **nigericin** inserting into the cell membrane and facilitating the exchange of intracellular K<sup>+</sup> for extracellular H<sup>+</sup>. The resulting drop in cytosolic K<sup>+</sup> concentration is sensed by NLRP3, leading to its oligomerization and the recruitment of the adaptor protein ASC and pro-caspase-1 to form the active inflammasome complex.[15] This complex then activates caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms, and cleaves gasdermin D (GSDMD).[1][15] The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis and the release of mature cytokines.[1][4]

## **Experimental Workflow Visualization**

The following diagram illustrates the overall workflow for the production and analysis of **nigericin** from Streptomyces hygroscopicus.





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